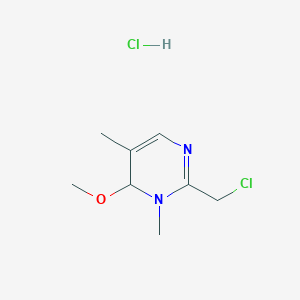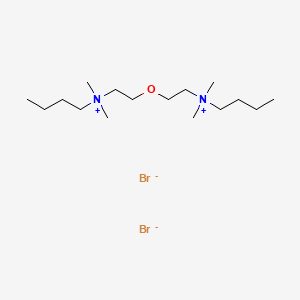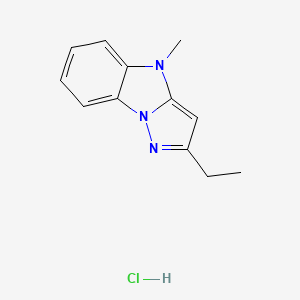
4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrazole and benzimidazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4-methyl-1H-pyrazole with o-phenylenediamine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrazolo(1,5-a)pyrimidine: Similar in structure but with a pyrimidine ring instead of benzimidazole.
4H-Pyrazolo(1,5-a)quinoline: Contains a quinoline ring, offering different electronic properties.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and benzimidazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
75380-60-8 |
|---|---|
Molekularformel |
C12H14ClN3 |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-3-9-8-12-14(2)10-6-4-5-7-11(10)15(12)13-9;/h4-8H,3H2,1-2H3;1H |
InChI-Schlüssel |
ZLHPJYBTSGAODR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
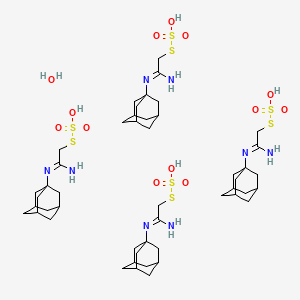
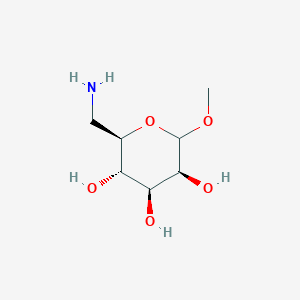

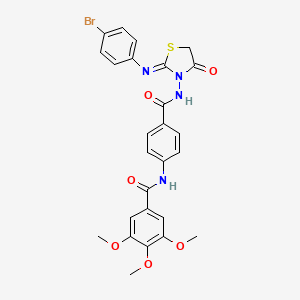

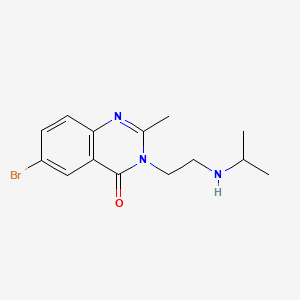
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
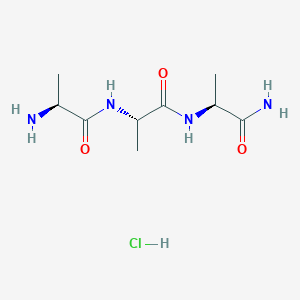
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
